Amorolfine hydrochloride

Description

Historical Development and Discovery

Amorolfine hydrochloride emerged as a significant advancement in antifungal therapeutics during the late 20th century. Initially synthesized in the 1970s by Hoffmann-La Roche, its development aimed to address limitations in existing antifungal agents, particularly for topical applications. Early research focused on optimizing morpholine derivatives for enhanced fungal sterol biosynthesis inhibition, culminating in the identification of amorolfine as a potent candidate.

The compound’s first clinical trials for onychomycosis were reported in 1992, demonstrating efficacy rates of 60–71% in toenail infections. Patent filings, such as French Patent Application No. 2,463,767, detailed synthetic routes and catalytic methods for large-scale production, including Friedel-Crafts alkylation strategies using FeCl₃ and tertiary chlorides. Regulatory approvals followed, with Japan granting the first authorization in 1991, while other regions, including the European Union and Australia, adopted it by the mid-1990s. Despite its early success, subsequent decades saw limited new clinical trials, leaving gaps in modern efficacy data.

Nomenclature and Classification within Morpholine Antifungals

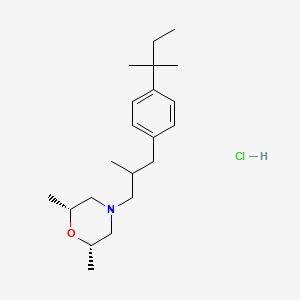

This compound belongs to the morpholine class of antifungal agents, characterized by their unique tetrahydropyran-based structures. Its systematic IUPAC name is (2R,6S)-2,6-dimethyl-4-{2-methyl-3-[4-(2-methylbutan-2-yl)phenyl]propyl}morpholine hydrochloride , reflecting its stereochemistry and substituent arrangement.

Key Identifiers:

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 78613-38-4 | |

| Molecular Formula | C₂₁H₃₅NO·HCl | |

| Molecular Weight | 353.97 g/mol | |

| ATC Code | D01AE16 (Antifungals, Topical) |

Within the morpholine family, amorolfine distinguishes itself through dual inhibition of Δ¹⁴-sterol reductase and Δ⁷-Δ⁸ sterol isomerase, enzymes critical for ergosterol synthesis. This mechanistic duality contrasts with older morpholine derivatives like fenpropimorph (agricultural fungicide) and tridemorph , which lack clinical antifungal applications.

Structural Overview and Basic Physicochemical Properties

This compound features a complex stereochemistry essential for its activity. The core structure comprises:

- A morpholine ring with methyl groups at the 2R and 6S positions.

- A tert-pentylphenyl side chain linked via a propyl group.

- A hydrochloride salt improving solubility for topical formulation.

Physicochemical Characteristics:

The synthesis of this compound involves a multi-step process:

- Friedel-Crafts Alkylation : Reacting 2-methyl-3-(4-tert-pentylphenyl)propyl chloride with morpholine derivatives using FeCl₃ or GaCl₃ catalysts at -50°C.

- Stereochemical Control : Chiral resolution ensures the cis-(2R,6S) configuration, critical for binding fungal enzymes.

- Salt Formation : Treatment with HCl yields the hydrochloride salt, enhancing stability for nail lacquer formulations.

Comparative analysis with other morpholines reveals structural innovations:

This structural specificity underpins amorolfine’s broad-spectrum activity against dermatophytes, yeasts, and molds. Its physicochemical profile, particularly low water solubility, necessitates topical delivery systems like nail lacquers to achieve therapeutic concentrations.

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2R,6S)-2,6-dimethyl-4-[2-methyl-3-[4-(2-methylbutan-2-yl)phenyl]propyl]morpholine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H35NO.ClH/c1-7-21(5,6)20-10-8-19(9-11-20)12-16(2)13-22-14-17(3)23-18(4)15-22;/h8-11,16-18H,7,12-15H2,1-6H3;1H/t16?,17-,18+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZKWIPVTHGWDCF-KUZYQSSXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C1=CC=C(C=C1)CC(C)CN2CC(OC(C2)C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C)(C)C1=CC=C(C=C1)CC(C)CN2C[C@H](O[C@H](C2)C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H36ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80229217 | |

| Record name | Amorolfine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80229217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78613-38-4 | |

| Record name | Amorolfine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78613-38-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Amorolfine hydrochloride [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078613384 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amorolfine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80229217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AMOROLFINE HYDROCHLORIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMOROLFINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/741YH7379H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Reaction Conditions and Catalysis

Purification via Preparative HPLC

Crude amorolfine hydrochloride is purified using reverse-phase preparative HPLC with methanol-water mobile phases (50–90% methanol). Fractions are collected based on UV absorption at 210 nm (Figure 2A–B). High-purity (>99.5%) this compound is crystallized from isopropyl alcohol after solvent evaporation.

Table 1: Friedel-Crafts Alkylation Parameters

| Parameter | Example 1 (FeCl₃) | Example 2 (AlCl₃) | Example 3 (H₂SO₄) |

|---|---|---|---|

| Catalyst Loading | 1.1 eq | 11 eq | 129.7 mmol |

| Temperature Range | −20°C | −10°C | −5°C |

| Yield (Crude Base) | 2.6 g | 2.5 g | 1.2 g |

| Final Purity | >99.5% | >99.5% | >99.5% |

Palladium-Catalyzed Synthesis with N-Methylpyrrolidone

WO2013097629A1 introduces a method using NMP as a solvent, avoiding toxic alternatives like dimethylformamide (DMF). The process comprises:

Heck Reaction and Reductive Amination

Advantages Over Prior Art

-

Solvent Stability : NMP’s high boiling point (202–204°C) enables faster reactions at higher temperatures, reducing catalyst loading.

-

Environmental Impact : NMP is less toxic and biodegradable compared to DMF, lowering wastewater treatment costs.

Table 2: Palladium-Catalyzed Method Performance

| Metric | WO2013097629A1 | Prior Art (DMF-Based) |

|---|---|---|

| Reaction Time | 4–6 hours | 8–12 hours |

| Catalyst Load (Pd) | 0.5 mol% | 1.0 mol% |

| Yield (Amorolfine Base) | 85–88% | 70–75% |

Heck Reaction and Reductive Amination Approach

CN102887872A outlines a synthesis starting with a Heck reaction between 4-iodo-tert-amylbenzene and 2-methylallyl alcohol. Challenges include:

Limitations and Modifications

Process Optimization

-

Solvent Substitution : Replacing DMF with toluene in the Heck reaction minimizes toxicity but extends reaction times.

-

Crystallization Enhancements : Adding hydrochloric acid in acetone improves this compound purity to 98.5%.

Comparative Analysis of Preparation Methods

Table 3: Method Comparison

| Method | Catalyst | Solvent | Yield | Purity | Scalability |

|---|---|---|---|---|---|

| Friedel-Crafts | FeCl₃/AlCl₃ | DCM | 75–80% | >99.5% | High |

| Palladium/NMP | Pd/C | NMP | 85–88% | 98.0% | Moderate |

| Heck-Reductive Amination | Pd(OAc)₂ | DMF/Toluene | 65–70% | 98.5% | Low |

Purification Techniques and Their Impact

Reverse-Phase HPLC

Crystallization Optimization

-

Solvent Selection : Isopropyl alcohol yields larger crystals with fewer entrapped impurities compared to ethanol.

Challenges and Innovations

Environmental and Economic Hurdles

Chemical Reactions Analysis

Amorolfine hydrochloride undergoes several types of chemical reactions:

Scientific Research Applications

Clinical Applications

1. Treatment of Onychomycosis

Amorolfine is most commonly used as a topical nail lacquer for treating onychomycosis. Clinical studies have demonstrated its effectiveness:

- Efficacy Rates : Amorolfine 5% nail lacquer has shown efficacy rates ranging from 60% to 71% in treating toenail onychomycosis, with complete cure rates reported at 38% to 46% three months after cessation of treatment .

- Patient Adherence : Studies indicate higher patient adherence to amorolfine compared to other treatments, such as ciclopirox, with adherence rates reaching up to 85% .

2. Treatment of Superficial Dermatomycosis

In addition to onychomycosis, amorolfine is effective against various superficial fungal infections, including:

- Tinea pedis (athlete's foot)

- Ringworm (tinea corporis)

- Seborrheic dermatitis

Clinical trials have reported significant improvements in symptoms such as itching and scaling with amorolfine treatment .

Efficacy Comparison Table

| Treatment | Efficacy Rate (%) | Complete Cure Rate (%) | Patient Adherence (%) |

|---|---|---|---|

| Amorolfine 5% Nail Lacquer | 60 - 71 | 38 - 46 | Up to 85 |

| Ciclopirox 8% Nail Lacquer | Not specified | Not specified | Approximately 60 |

| Urea/Bifonazole Combination | Not specified | Not specified | Approximately 59 |

*Data derived from multiple clinical studies comparing different antifungal treatments .

Case Studies and Research Findings

Several studies have documented the effectiveness and safety profile of amorolfine hydrochloride:

- Patient-Reported Outcomes Study : A randomized controlled trial compared amorolfine with ciclopirox and found that patients using amorolfine reported higher satisfaction rates and better adherence due to its once-weekly application regimen .

- Comparative Study on Quality of Life : A study assessing the impact of treatment on patients' quality of life indicated that those treated with amorolfine experienced significant improvements in their Nail Quality of Life (NailQoL) scores compared to baseline measurements .

- Long-term Efficacy Study : In a long-term follow-up study, patients treated with amorolfine showed a sustained reduction in fungal culture positivity, indicating lasting efficacy beyond the treatment period .

Mechanism of Action

Amorolfine hydrochloride works by inhibiting the fungal enzymes Δ14 reductase and D7-D8 isomerase . This inhibition disrupts the fungal sterol synthesis pathways, leading to the depletion of ergosterol and accumulation of ignosterol in the fungal cytoplasmic cell membranes . This disruption prevents the fungus from growing and spreading, ultimately leading to the clearance of the infection .

Comparison with Similar Compounds

In Vitro Activity (MIC Values)

| Organism | Amorolfine HCl (µg/mL) | Terbinafine HCl (µg/mL) | Ciclopirox (µg/mL) | Efinaconazole (µg/mL) |

|---|---|---|---|---|

| Trichophyton rubrum | 0.25–3 | 0.001–0.01 | 0.5–4 | 0.004–0.03 |

| Candida albicans | 10–100 | 0.1–1 | 1–8 | 0.03–0.5 |

| Aspergillus fumigatus | 1–10 | 0.1–10 | 2–16 | 0.06–0.5 |

Sources: Note: Amorolfine exhibits broad-spectrum activity but requires higher concentrations for non-dermatophyte fungi (e.g., Candida). Terbinafine and efinaconazole show superior potency against dermatophytes.

Delivery Systems and Permeability

Key Findings :

Clinical Efficacy and Limitations

Sources: Note: Amorolfine’s sublimate properties improve nail plate penetration but require optimal formulation (e.g., Eudragit E100 polymer increases drug release by 20% ).

Stability and Pharmacokinetics

Biological Activity

Amorolfine hydrochloride is a morpholine derivative with broad-spectrum antifungal properties, primarily used in the treatment of onychomycosis and various dermatological fungal infections. This article delves into its biological activity, focusing on its antifungal mechanisms, efficacy in clinical studies, and emerging research findings.

Amorolfine exerts its antifungal effects by inhibiting the biosynthesis of ergosterol, an essential component of fungal cell membranes. Specifically, it targets two key enzymes in the ergosterol biosynthetic pathway:

- Sterol C14-reductase

- Sterol C8-isomerase

The inhibition of these enzymes disrupts the integrity of the fungal cell membrane, leading to cell death or growth inhibition. Studies have shown that amorolfine's minimum inhibitory concentrations (MICs) vary among different fungal species, indicating its selective activity against certain pathogens .

Efficacy in Clinical Studies

Amorolfine has been extensively evaluated in clinical trials for its effectiveness in treating onychomycosis. Here are key findings from recent studies:

Comparative Efficacy

- Combination Therapy : A multicenter study demonstrated that combining amorolfine nail lacquer with oral terbinafine significantly enhanced clinical efficacy compared to terbinafine alone. The success rate at 18 months was 59.2% for the combination group versus 45.0% for terbinafine alone (P = 0.03) .

- Patient Adherence : In randomized studies, patient adherence to treatment with amorolfine was notably higher than with other antifungals like ciclopirox, with adherence rates of 85% versus 60% respectively (P = 0.025) .

Case Studies

A randomized controlled trial assessed the prophylactic use of amorolfine nail lacquer after successful treatment of onychomycosis. Results indicated that those using amorolfine had a recurrence rate of only 8.3% compared to 31.8% in the untreated group after one year (P = 0.047), demonstrating its potential for preventing relapse .

Antifungal Spectrum and Resistance

Amorolfine is effective against a variety of fungi, including dermatophytes and non-dermatophyte molds. Its activity against Candida and Aspergillus species has been documented, although some studies suggest variability in effectiveness depending on the isolate . Notably, resistance development remains a concern; however, current literature indicates that resistance to amorolfine is less common compared to other antifungal agents.

Emerging Research Findings

Recent studies have explored amorolfine's efficacy beyond traditional dermatophytes:

- Anti-Oomycete Activity : Amorolfine has shown promising results against Pythium insidiosum, a pathogen causing cutaneous infections. Research indicated MICs ranging from 16 to 64 mg/L, suggesting potential therapeutic applications for pythiosis .

- Mechanistic Insights : Electron microscopy studies revealed that treatment with amorolfine leads to significant morphological changes in fungal cells, including disorganization of organelles and alterations in cell wall structure .

Summary of Key Findings

Q & A

Q. What is the primary mechanism of action of amorolfine hydrochloride against fungal pathogens?

this compound inhibits fungal ergosterol biosynthesis by targeting two enzymes: Δ14-reductase and Δ7,8-isomerase . This dual inhibition depletes ergosterol (essential for fungal membrane integrity) and leads to toxic sterol accumulation, disrupting hyphal growth and cell membrane function. Researchers should validate antifungal activity using in vitro assays (e.g., broth microdilution) against species like Trichophyton mentagrophytes and Candida albicans, noting species-specific minimum inhibitory concentrations (MICs) .

Q. What are the key physicochemical properties of this compound relevant to formulation design?

Key properties include:

- Solubility : ≥5 mg/mL in DMSO; 10 mg/mL in PBS (pH 7.2) and ethanol .

- Thermal stability : Melting point 221–223°C; decomposition above 407°C .

- LogP : 5.4 (indicative of high lipophilicity, critical for transungual penetration) . Researchers should prioritize solvent compatibility and thermal stability during formulation trials, especially for topical applications .

Q. What industrial synthesis routes are commonly employed for this compound production?

Two primary methods are documented:

- Method A : Sequential acylation, Friedel-Crafts alkylation, and magnesium-mediated reduction, achieving high yields (≥80%) under mild conditions .

- Method B : Friedel-Crafts alkylation of bepromoline hydrochloride at –20°C to 0°C, followed by reverse-phase chromatography for purification (purity >98%) . Catalysts like BF₃ complexes or TiCl₄ are critical for regioselectivity in alkylation steps .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

- Personal protective equipment (PPE) : Gloves, lab coats, and eye protection to prevent skin/eye irritation .

- Ventilation : Use fume hoods to avoid inhalation of dust.

- Waste disposal : Collect residues for incineration; avoid environmental release due to aquatic toxicity (LC50 for fish: <1 mg/L) . Acute toxicity symptoms (e.g., CNS depression, hepatotoxicity) require immediate medical attention .

Advanced Research Questions

Q. How can researchers optimize Friedel-Crafts alkylation conditions to improve this compound synthesis efficiency?

- Catalyst selection : Boron trifluoride (BF₃) or titanium tetrachloride (TiCl₄) enhances electrophilic substitution in alkylation steps. Evidence shows BF₃ improves yield by 15% compared to ZnCl₂ .

- Temperature control : Cooling intermediates to –40°C to –60°C before alkylation reduces side reactions .

- Solvent choice : Dichloromethane or toluene optimizes reaction kinetics while maintaining low viscosity for easy mixing . Post-reaction purification via reverse-phase chromatography (e.g., C18 columns) ensures >99% purity .

Q. What methodological approaches resolve contradictions in reported antifungal efficacy data across fungal species?

Discrepancies in MIC values (e.g., 3 mg/L for T. mentagrophytes vs. 100 mg/L for Cryptococcus neoformans) arise from:

- Strain variability : Use standardized strains (e.g., ATCC) and confirm identity via genomic sequencing.

- Assay conditions : Control pH (5–7), incubation time (48–72 hrs), and inoculum size (1–5 × 10³ CFU/mL) .

- Endpoint criteria : Define fungistatic (50% growth inhibition) vs. fungicidal (99.9% kill) thresholds using time-kill curves .

Q. What formulation strategies enhance transungual delivery of this compound for onychomycosis treatment?

- Nail lacquer optimization : Ethanol (70–85%) and Eudragit E100 (5–20%) enhance drug permeation by disrupting keratin .

- Chemical enhancers : Transcutol P (5%) increases solubility, while thioglycolic acid reduces nail barrier resistance .

- In vitro testing : Use Franz diffusion cells with human nail plates to measure flux (target: ≥2 µg/cm²/hr) .

Q. How can reverse-phase chromatography be validated for purity assessment in this compound batches?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.